molecular formula C14H13F3N4O3 B3038561 2-amino-3-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone CAS No. 866145-76-8

2-amino-3-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone

Cat. No.: B3038561
CAS No.: 866145-76-8
M. Wt: 342.27 g/mol
InChI Key: GSEVBZWDBXPRMP-FBCYGCLPSA-N
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Description

2-Amino-3-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone (CAS 866145-76-8) is a high-value chemical reagent designed for professional research applications. This compound belongs to the trifluoromethyl pyrimidinone class, a scaffold of significant interest in medicinal chemistry due to its presence in molecules with diverse biological activities . The core pyrimidinone structure is a privileged heterocycle in drug discovery, featured in approved therapeutics for conditions such as cancer and HIV . The molecular structure of this reagent, characterized by its 2,5-dimethoxybenzylidene imine group and trifluoromethyl substituent, provides a versatile building block for the synthesis of more complex molecules and for probing biochemical interactions. Research into analogous pyrimidinone compounds has demonstrated their potential as antiviral agents with interferon-inducing properties and as bactericidal agents in anti-tubercular research . The compound is offered in high-purity grades (e.g., 90% and above) to ensure experimental consistency and reliability . It is supplied by several certified chemical suppliers, with availability in quantities ranging from 1mg to 5g to suit various research scales . This product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

2-amino-3-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N4O3/c1-23-9-3-4-10(24-2)8(5-9)7-19-21-12(22)6-11(14(15,16)17)20-13(21)18/h3-7H,1-2H3,(H2,18,20)/b19-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSEVBZWDBXPRMP-FBCYGCLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NN2C(=O)C=C(N=C2N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=N/N2C(=O)C=C(N=C2N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Identity
The compound 2-amino-3-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone, also known as CAS 866145-76-8, is a pyrimidine derivative characterized by its unique structure that includes a trifluoromethyl group and a dimethoxyphenyl moiety. Its molecular formula is C14H13F3N4O3C_{14}H_{13}F_3N_4O_3 with a molecular weight of 342.28 g/mol .

Anticancer Properties

Recent studies have indicated that pyrimidine derivatives, including this compound, exhibit significant anticancer activities. For instance, research has shown that modifications in the pyrimidine core can lead to enhanced cytotoxic effects against various cancer cell lines. The compound's structure suggests potential interactions with biological targets involved in cancer progression.

  • Cell Viability Assays : In vitro studies utilizing the MTT assay have demonstrated that certain pyrimidine derivatives can inhibit the proliferation of cancer cells. For example, compounds with similar structural features were reported to achieve IC50 values ranging from 27.6 μM to 43 μM against triple-negative breast cancer cells (MDA-MB-231) and non-small cell lung cancer cells .
  • Mechanism of Action : The mechanism by which these compounds exert their effects typically involves the inhibition of key enzymes or pathways linked to cell division and survival. The presence of electron-withdrawing groups, such as trifluoromethyl, enhances the reactivity of the compound towards biological targets.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through its structure-activity relationship:

  • Electron-Withdrawing Groups : The trifluoromethyl group is known to increase lipophilicity and may enhance binding affinity to target proteins.
  • Dimethoxyphenyl Substituent : This moiety potentially contributes to the compound's ability to penetrate cellular membranes and interact with intracellular targets.

Comparative Biological Activity

A comparison of similar pyrimidine derivatives reveals varying degrees of biological activity based on structural modifications. Below is a summary table illustrating some related compounds and their IC50 values against cancer cell lines:

Compound NameStructureIC50 (μM)Cancer Cell Line
Compound AStructure A27.6MDA-MB-231
Compound BStructure B43Non-small cell lung cancer
This compound-TBDTBD

Case Studies

  • Study on Antitumor Activity : A recent study synthesized a series of thieno[2,3-d]pyrimidine derivatives and evaluated their anticancer properties. It was found that compounds with similar structural motifs exhibited significant cytotoxicity in various cancer models, indicating a potential for further development in therapeutic applications .
  • Mechanistic Insights : Another investigation into the cytotoxic effects of pyrimidine derivatives highlighted their ability to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The following table highlights key structural differences and similarities between the target compound and analogous pyrimidinones:

Compound Name (Catalog Number) Substituents at Position 3 Molecular Weight Key Properties/Applications Reference
Target compound (167545) (E)-(2,5-Dimethoxyphenyl)methylideneamino 342.28 Potential antitumor activity, corrosion inhibition
2-Amino-3-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone (167543) Benzodioxolylmethylideneamino 326.24 Enhanced lipophilicity due to benzodioxole
2-Amino-6-(trifluoromethyl)-3-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-4(3H)-pyrimidinone (167546) 2-(Trifluoromethyl)phenylmethylideneamino 350.23 Higher metabolic stability (dual CF₃ groups)
2-Amino-3-{[(E)-2-naphthylmethylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone (167547) 2-Naphthylmethylideneamino 332.29 Increased aromatic stacking potential
ABPP (Antitumor Pyrimidinone) 5-Bromo-6-phenyl 255.08 Inhibits bladder tumor growth (MBT-2)
MA-978C (Corrosion Inhibitor) 4-Chlorophenyl-diazenyl-pyrazole N/A Copper corrosion inhibition in HNO₃

Key Observations

Substituent Effects on Bioactivity: The target compound’s 2,5-dimethoxyphenyl group introduces electron-donating methoxy groups, which may enhance interactions with biological targets (e.g., enzymes or DNA) compared to halogenated analogs like ABPP (5-bromo-6-phenyl) . However, antitumor potency in pyrimidinones is often maximized with electron-withdrawing substituents (e.g., difluorophenyl in ABDFPP), suggesting the target compound’s methoxy groups may prioritize solubility over direct cytotoxic effects . The trifluoromethyl group at position 6 is a common feature in pyrimidinones, contributing to metabolic stability and membrane permeability .

Physicochemical Properties: The target compound’s molecular weight (342.28) is intermediate among analogs, balancing lipophilicity (critical for membrane penetration) and solubility.

Applications in Corrosion Inhibition: Pyrimidinones like MA-978C inhibit copper corrosion in acidic environments via adsorption on metal surfaces, facilitated by electron-rich substituents . The target compound’s methoxy groups could enhance adsorption efficiency compared to non-polar analogs, though experimental validation is needed.

Synthetic Considerations: The (E)-configuration of the methylideneamino group is critical for geometric isomerism, influencing binding to biological targets. Similar compounds (e.g., Catalog 167546) are synthesized via condensation reactions between pyrimidinone precursors and substituted aldehydes under controlled conditions .

Research Findings and Data

Antitumor Activity

  • ABPP (2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone) reduced bladder tumor (MBT-2) growth by 50% at 100 mg/kg in mice, comparable to β-interferon .
  • ABDFPP (2-amino-5-bromo-6-(2,5-difluorophenyl)pyrimidinone) achieved 40% long-term cure rates in the same model, outperforming polyriboinosinic-polyribocytidylic acid .
  • The target compound’s 2,5-dimethoxyphenyl group may modulate tumor selectivity, though its efficacy relative to fluorinated analogs remains untested.

Corrosion Inhibition

  • Pyrimidinones with methyl or diazenyl substituents (e.g., MA-978C) showed 85–90% inhibition efficiency in 1M HNO₃ via electrochemical impedance spectroscopy . The target compound’s methoxy groups could enhance adsorption via hydrogen bonding, but its trifluoromethyl group might reduce solubility in polar solvents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-3-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone
Reactant of Route 2
Reactant of Route 2
2-amino-3-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone

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